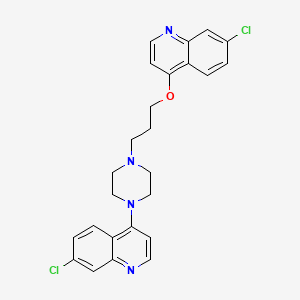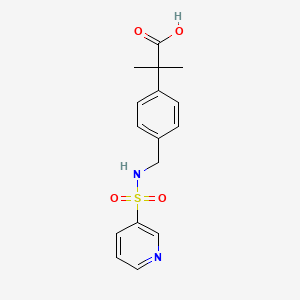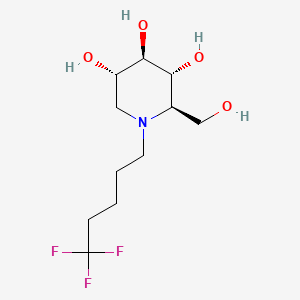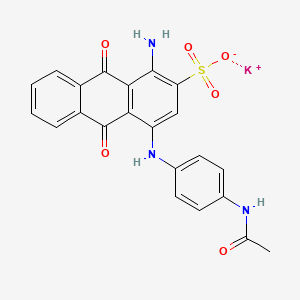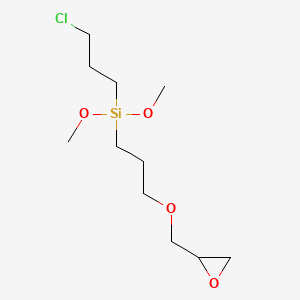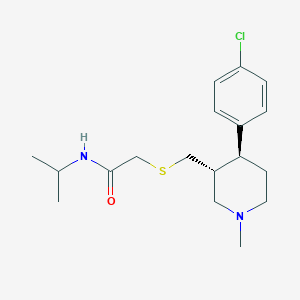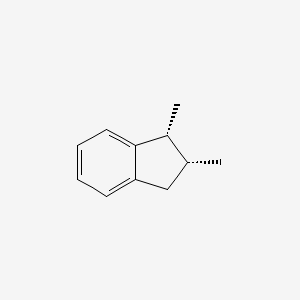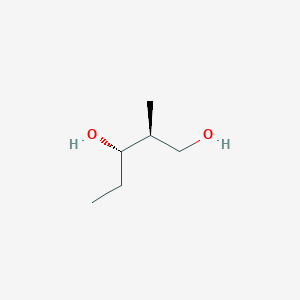
(2S,3S)-2-Methyl-1,3-pentanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Methyl-1,3-pentanediol is a chiral diol with the molecular formula C6H14O2. This compound is characterized by its two hydroxyl groups (-OH) attached to the second and third carbon atoms of a pentane chain, with a methyl group (-CH3) attached to the second carbon. The stereochemistry of the compound is specified by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Methyl-1,3-pentanediol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-methyl-3-pentanone using chiral catalysts or enzymes. For instance, carbonyl reductase from Lactobacillus fermentum can catalyze the reduction of 2-methyl-3-pentanone to this compound under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems enable the efficient and sustainable synthesis of the compound by providing precise control over reaction conditions, such as temperature and pressure . This method is advantageous due to its scalability and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Methyl-1,3-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 2-Methyl-3-pentanone or 2-methylpentanoic acid.
Reduction: 2-Methylpentane.
Substitution: 2-Methyl-1,3-dibromopentane or 2-Methyl-1,3-dichloropentane.
Scientific Research Applications
(2S,3S)-2-Methyl-1,3-pentanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The diol is used in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Methyl-1,3-pentanediol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions with the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Amino-3-methylpentanoic acid: This compound has a similar carbon backbone but contains an amino group (-NH2) instead of hydroxyl groups.
(2S,3R)-3-Amino-2-hydroxybutanoic acid: Another chiral compound with similar stereochemistry but different functional groups.
Uniqueness
(2S,3S)-2-Methyl-1,3-pentanediol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Properties
CAS No. |
94953-91-0 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
(2S,3S)-2-methylpentane-1,3-diol |
InChI |
InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI Key |
SPXWGAHNKXLXAP-WDSKDSINSA-N |
Isomeric SMILES |
CC[C@@H]([C@@H](C)CO)O |
Canonical SMILES |
CCC(C(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


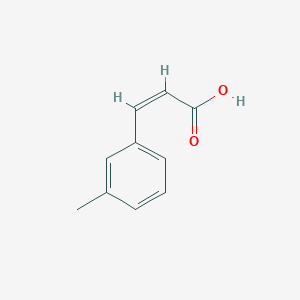
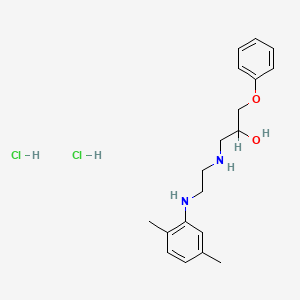
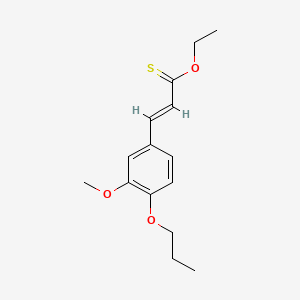
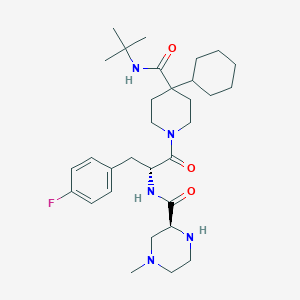
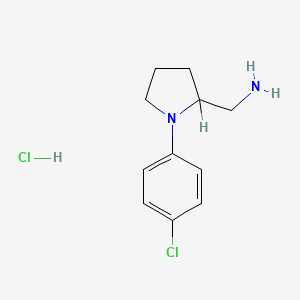
![calcium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12775110.png)
